molecular formula C13H9BrF3NO2S B8771492 4-bromo-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide CAS No. 349404-64-4

4-bromo-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No.: B8771492
CAS No.: 349404-64-4
M. Wt: 380.18 g/mol
InChI Key: BVUGQMOQTZHXKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide is a useful research compound. Its molecular formula is C13H9BrF3NO2S and its molecular weight is 380.18 g/mol. The purity is usually 95%.
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Properties

CAS No.

349404-64-4

Molecular Formula

C13H9BrF3NO2S

Molecular Weight

380.18 g/mol

IUPAC Name

4-bromo-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C13H9BrF3NO2S/c14-9-5-7-10(8-6-9)21(19,20)18-12-4-2-1-3-11(12)13(15,16)17/h1-8,18H

InChI Key

BVUGQMOQTZHXKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-(trifluoromethyl) aniline (693 mg, 4.30 mmol) and pyridine (438 μL, 5.87 mmol) in DCM (40 mL) was treated with 4-bromobenzene sulfonyl chloride (1.0 g, 3.91 mmol) and stirred at room temperature for 18 hours. The mixture was diluted with DCM, washed with 1N HCl, sat. NaHCO3, water and brine, dried over Na2SO4 and concentrated under vacuum. Purification by silica gel column chromatography (0-20% EtOAc in cyclohexane) and triturating with pentane gave 4-bromo-N-(2-trifluoromethyl-phenyl)-benzenesulfonamide (719 mg, 48% yield) as a colourless crystalline solid. 1H NMR (300 MHz, CDCl3) δ 7.83 (d, J=8.2 Hz, 1H), 7.65-7.47 (m, 6H), 7.29-7.20 (m, 1H), 6.85 (br s, 1H), LCMS (m/z, Method A) ES+ 380.0 [M+1]+.
Quantity
693 mg
Type
reactant
Reaction Step One
Quantity
438 μL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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